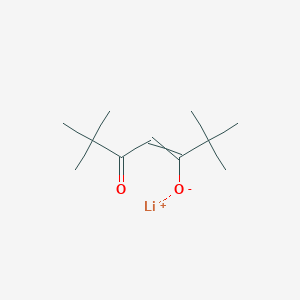![molecular formula C25H32O6 B12449310 2,2'-[(3,4-Dimethoxyphenyl)methanediyl]bis(5,5-dimethylcyclohexane-1,3-dione)](/img/structure/B12449310.png)
2,2'-[(3,4-Dimethoxyphenyl)methanediyl]bis(5,5-dimethylcyclohexane-1,3-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3,4-DIMETHOXYPHENYL)(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)METHYL]-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a dioxocyclohexyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4-DIMETHOXYPHENYL)(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)METHYL]-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE typically involves multi-step organic reactions. One common approach is to start with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and cyclohexane derivatives. The synthetic route may include steps like aldol condensation, cyclization, and oxidation under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are often employed to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-[(3,4-DIMETHOXYPHENYL)(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)METHYL]-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., NaOMe). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
2-[(3,4-DIMETHOXYPHENYL)(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)METHYL]-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of diseases like cancer and infections.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-[(3,4-DIMETHOXYPHENYL)(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)METHYL]-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethylamine: A compound with similar methoxy groups but different overall structure and properties.
2-(3,4-Dimethoxyphenyl)ethanol: Shares the dimethoxyphenyl moiety but differs in its functional groups and applications.
2-(3,4-Dimethoxyphenyl)ethylamine: Another related compound with similar structural features but distinct chemical behavior.
Uniqueness
2-[(3,4-DIMETHOXYPHENYL)(4,4-DIMETHYL-2,6-DIOXOCYCLOHEXYL)METHYL]-5,5-DIMETHYLCYCLOHEXANE-1,3-DIONE stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research and industry .
Propiedades
Fórmula molecular |
C25H32O6 |
|---|---|
Peso molecular |
428.5 g/mol |
Nombre IUPAC |
2-[(3,4-dimethoxyphenyl)-(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]-5,5-dimethylcyclohexane-1,3-dione |
InChI |
InChI=1S/C25H32O6/c1-24(2)10-15(26)22(16(27)11-24)21(14-7-8-19(30-5)20(9-14)31-6)23-17(28)12-25(3,4)13-18(23)29/h7-9,21-23H,10-13H2,1-6H3 |
Clave InChI |
YVCTXMJLFALTBH-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(=O)C(C(=O)C1)C(C2C(=O)CC(CC2=O)(C)C)C3=CC(=C(C=C3)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


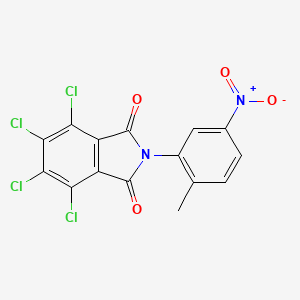
![Methyl 3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}benzoate](/img/structure/B12449237.png)
![ethyl [(3-oxido-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazol-6-yl)oxy]acetate](/img/structure/B12449240.png)

![4-(4-{[(4-Chlorophenyl)acetyl]amino}phenoxy)benzene-1,2-dicarboxylic acid](/img/structure/B12449260.png)
![(1R,2S)-2-({2-[(4-bromophenoxy)acetyl]hydrazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B12449268.png)
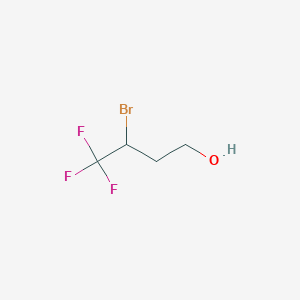
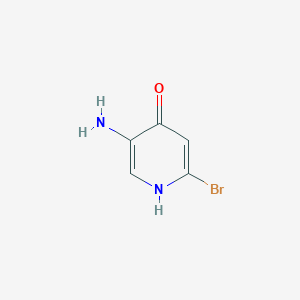
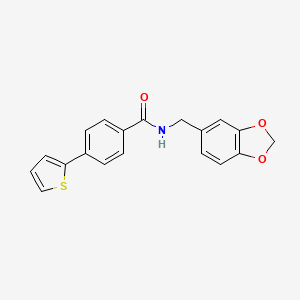
![1-Acetyl-2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-6-oxo-4-(thiophen-2-yl)-1,6-dihydropyridine-3-carbonitrile](/img/structure/B12449305.png)
![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-7-yl)methanol](/img/structure/B12449315.png)
![2-Amino-6-isopropyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12449323.png)
![6-(4-Bromophenyl)-4-chlorofuro[2,3-D]pyrimidine](/img/structure/B12449328.png)
